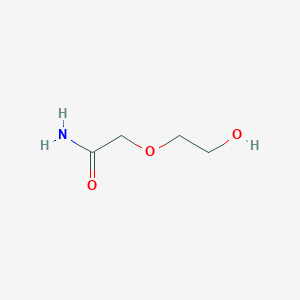

2-(2-Hydroxyethoxy)acetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409781. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(2-hydroxyethoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO3/c5-4(7)3-8-2-1-6/h6H,1-3H2,(H2,5,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INNWRDCESBMSQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20153825 | |

| Record name | Acetamide, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123-85-3 | |

| Record name | Acetamide, 2-(2-hydroxyethoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000123853 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethoxy)acetamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, 2-(2-hydroxyethoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20153825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-hydroxyethoxy)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2-(2-Hydroxyethoxy)acetamide" chemical properties

An In-depth Technical Guide to 2-(2-Hydroxyethoxy)acetamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 123-85-3), a bifunctional organic compound of increasing interest in chemical and pharmaceutical research. The document elucidates the molecule's core physicochemical properties, spectroscopic profile, plausible synthetic routes, and key applications, with a focus on its relevance to drug development professionals. By integrating established data with field-proven insights, this guide serves as an essential resource for researchers and scientists, offering detailed experimental considerations, safety protocols, and an authoritative foundation for future investigations.

Introduction: Unveiling a Versatile Scaffold

This compound is an organic molecule characterized by the presence of a primary amide and a primary hydroxyl group, linked by an ether bridge.[1] This unique combination of functional groups imparts a high degree of hydrophilicity and provides multiple points for hydrogen bonding, making it a valuable building block and a compound of interest for various applications, from industrial processes to biochemical research.[1] Its structure suggests potential as a polar linker, a fragment in drug design, or a starting material for more complex derivatives.

This guide aims to consolidate the available technical data on this compound, presenting it through the lens of a senior application scientist. The focus is not merely on listing properties but on explaining the causality behind them and their implications for practical laboratory work and advanced research, particularly within the context of drug discovery and materials science.

Core Physicochemical and Structural Properties

The utility of any chemical compound is fundamentally dictated by its physical and chemical properties. This compound is typically a colorless to pale yellow liquid or solid, a state dependent on its purity.[1] Its high solubility in water and various organic solvents is a direct consequence of its hydroxyl and amide functionalities, which readily engage in hydrogen bonding.[1]

Key Property Data Summary

| Property | Value | Source |

| CAS Number | 123-85-3 | [2][3][4] |

| Molecular Formula | C₄H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 119.12 g/mol | [2][3][4] |

| IUPAC Name | This compound | [3] |

| Melting Point | 83-84 °C | [5] |

| Boiling Point (Predicted) | 338.6 ± 22.0 °C at 760 mmHg | [5][6] |

| Density (Predicted) | 1.200 ± 0.06 g/cm³ | [5][6] |

| XLogP3 | -1.7 | [6] |

| pKa (Predicted) | 14.33 ± 0.10 | [5] |

The XLogP3 value of -1.7 indicates the compound is highly hydrophilic, a critical attribute for applications requiring aqueous solubility, such as in certain drug formulations or biological assays.

Structural Diagram

Caption: Plausible workflow for the synthesis of this compound.

Experimental Protocol: Synthesis via Williamson Ether Synthesis

This protocol is a representative methodology based on established chemical principles. Researchers should conduct their own risk assessment and optimization.

-

Preparation : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add ethylene glycol (2.0 eq.) to anhydrous tetrahydrofuran (THF).

-

Deprotonation : Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise over 15 minutes. Causality: The strong base deprotonates one of the hydroxyl groups of ethylene glycol to form a more potent nucleophile (sodium ethoxyethanolate).

-

Reaction : Allow the mixture to stir at 0 °C for 30 minutes. Dissolve 2-chloroacetamide (1.0 eq.) in a minimal amount of anhydrous THF and add it dropwise to the reaction flask via the dropping funnel over 30 minutes.

-

Completion : After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching : Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Workup : Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification : The resulting crude product can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., chloroform or ethyl acetate/hexanes) to yield the pure this compound. [5]

Applications and Areas of Interest

The dual functionality of this compound makes it a versatile compound with both established and potential applications.

-

Industrial Chemistry : It has been cited for use in methods for the electrolytic refining of crude lead, where it likely functions as a component in an ionic liquid or electrolyte solution. [5]Its hydrophilicity and potential surfactant properties also make it suitable for use in formulations requiring moisture retention. [1]* Pharmaceutical and Drug Development : While direct biological activity data for this specific molecule is not extensively published, its structural motifs are highly relevant to drug design. [1]The acetamide group is a common feature in many pharmaceutical agents. The hydroxyethoxy moiety can improve aqueous solubility and provide a hydrogen bond donor/acceptor site for target engagement. Related acetamide derivatives have shown a wide range of biological activities, including anti-inflammatory, antiviral, and antibacterial properties, suggesting that this compound could serve as a valuable scaffold or fragment for developing new therapeutic agents. [7][8][9]

Safety, Handling, and Toxicology

Understanding the hazard profile of a chemical is paramount for safe laboratory practice. Based on available data, this compound is classified as causing serious eye irritation. [3][6]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement | Source |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][6] |

Handling and First Aid Protocols

-

Engineering Controls : Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat. [6]* Handling : Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. [6]* Eye Contact : In case of contact, immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [3][6]* Stability and Reactivity : The compound is stable under normal conditions but should be handled with care due to potential reactivity with strong oxidizing agents, strong acids, or strong bases. [1]

Conclusion

This compound is a deceptively simple molecule whose value lies in the versatility of its functional groups. Its high polarity, capacity for hydrogen bonding, and straightforward synthesis make it an attractive building block in both materials science and medicinal chemistry. While its direct applications in drug development are still emerging, its structural relationship to a vast number of biologically active acetamides positions it as a compound of significant potential. This guide provides the foundational knowledge and practical insights necessary for researchers to safely and effectively incorporate this promising chemical into their advanced research and development programs.

References

-

This compound | CymitQuimica.

-

Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3) | Cheméo.

-

This compound | C4H9NO3 | CID 67163 | PubChem.

-

Acetamide, 2-(2-hydroxyethoxy)- | NIST Chemistry WebBook.

-

Buy Acetamide,2-(2-hydroxyethoxy)- Industrial Grade | ECHEMI.

-

2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3 | ChemicalBook.

-

N-[2-(2-Hydroxyethoxy)ethyl]acetamide | Biosynth.

-

2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis | ChemicalBook.

-

2-Hydroxyacetamide SDS, 598-42-5 Safety Data Sheets | ECHEMI.

-

Safety Data Sheet | Angene Chemical.

-

An In-depth Technical Guide to 2-Oxoacetamide Derivatives | Benchchem.

-

SAFETY DATA SHEET | Sigma-Aldrich.

-

Acetamide, 2-(2-hydroxyethoxy)- | NIST.

-

This compound (C4H9NO3) | PubChemLite.

-

Spectral Information | PubChem.

-

N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats | PubMed.

-

N-(2-hydroxyethyl)-2-[(2-hydroxyethyl)amino]acetamide | PubChem.

-

The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus | NIH.

-

2-Hydroxy-N-m-tolyl-acetamide: Optic spectroscopy, X-ray Crystallography and DFT study | ResearchGate.

-

Synthesis and Therapeutic Applications of Phenoxy Acetamide Derivatives | Benchchem.

-

NMR Spectrum of Phenacetin | Thermo Fisher Scientific - US.

-

Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies | PMC - NIH.

-

Infrared and NMR Spectroscopic Fingerprints of the Asymmetric H7+O3 Complex in Solution | arXiv.

Sources

- 1. CAS 123-85-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. This compound | C4H9NO3 | CID 67163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Acetamide, 2-(2-hydroxyethoxy)- [webbook.nist.gov]

- 5. 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3 [m.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antibacterial Potential of Novel Acetamide Derivatives of 2-Mercaptobenzothiazole: Synthesis and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3) for Research and Development Professionals

Authored by a Senior Application Scientist

This document provides an in-depth technical overview of 2-(2-Hydroxyethoxy)acetamide, a molecule of interest for its versatile chemical structure and potential applications. This guide is intended for researchers, chemists, and professionals in the field of drug development and material science, offering insights into its properties, synthesis, applications, and handling.

Core Molecular Profile

This compound, registered under CAS number 123-85-3, is an organic compound featuring three key functional groups: a primary amide, an ether linkage, and a primary alcohol.[1] This unique combination imparts a high degree of hydrophilicity and provides multiple reactive sites, making it a valuable intermediate in organic synthesis.[1] Its structure suggests potential for hydrogen bonding, influencing its solubility and physical state.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's properties is fundamental to its application. The key identifiers and physicochemical data for this compound are summarized below.

| Identifier | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | [1][2][3][4][5] |

| Molecular Weight | 119.12 g/mol | [3][4][5] |

| IUPAC Name | This compound | [2][6] |

| CAS Registry Number | 123-85-3 | [1][2][3] |

| Synonyms | (2-Hydroxyethoxy)acetamide, O-(2-Hydroxyethyl)glycolamide | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 83-84 °C | [5][7] |

| Boiling Point | 338.6 °C (at 760 mmHg) | [3][5] |

| Density | 1.200 g/cm³ (Predicted) | [3][5] |

| Flash Point | 158.6 °C | [3] |

| Water Solubility | Soluble | [1] |

| LogP (Octanol/Water) | -1.7 | [3] |

Synthesis and Characterization

Synthetic Pathway Rationale

While multiple synthetic routes are conceivable, a highly efficient and common pathway for the synthesis of primary amides like this compound is the ammonolysis of an activated carboxylic acid derivative, such as an ester or acyl chloride. This choice is predicated on the principles of nucleophilic acyl substitution, where the nitrogen atom of ammonia acts as a potent nucleophile attacking the electrophilic carbonyl carbon of the ester or acyl chloride. The use of an ester, such as methyl 2-(2-hydroxyethoxy)acetate, is often preferred in industrial settings for its moderate reactivity and cost-effectiveness.

Generalized Experimental Protocol: Ammonolysis of an Ester

The following protocol describes a generalized, self-validating workflow for the synthesis of this compound.

-

Reaction Setup: A solution of methyl 2-(2-hydroxyethoxy)acetate in a suitable polar solvent (e.g., methanol) is charged into a pressure-rated reactor equipped with a magnetic stirrer and a temperature probe.

-

Ammonolysis: The reactor is cooled in an ice bath, and anhydrous ammonia is bubbled through the solution or added as a solution in methanol. The vessel is then sealed and allowed to warm to room temperature. The reaction is stirred for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the consumption of the starting ester.

-

Work-up: Upon completion, the reactor is cooled and vented carefully in a fume hood. The solvent and excess ammonia are removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product, which may be a solid or viscous oil, is purified. Recrystallization from a suitable solvent system (e.g., ethanol/ether) is often effective for solid products. The choice of solvent is critical; it should fully dissolve the compound at an elevated temperature but afford poor solubility at lower temperatures, ensuring high recovery of pure crystals.

-

Characterization and Quality Control: The identity and purity of the final product are confirmed using standard analytical techniques.

-

Mass Spectrometry: To confirm the molecular weight (119.12 g/mol ).[2][4]

-

Infrared (IR) Spectroscopy: To identify characteristic functional group peaks for O-H (alcohol), N-H (amide), and C=O (amide) stretches.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the molecular structure and proton/carbon environment.

-

Caption: Generalized workflow for the synthesis and validation of this compound.

Applications in Research and Drug Development

The utility of this compound stems from its adaptable chemical nature, allowing it to serve as a precursor or scaffold in various domains.

-

Pharmaceutical Intermediate: The molecule's dual hydroxyl and amide functionalities make it an attractive starting point for synthesizing more complex molecules. It can be used to introduce hydrophilic side chains into drug candidates to improve their pharmacokinetic profiles, such as solubility and bioavailability. While direct biological activity is not extensively documented, related acetamide structures are subjects of significant research. For instance, N-(2-hydroxy phenyl) acetamide has demonstrated anti-inflammatory and anti-arthritic properties in preclinical models, suggesting the therapeutic potential of the acetamide scaffold.[8]

-

Material Science: The compound has been cited for use in methods for the electrolytic refining of crude lead, where it may function as a component in an ionic liquid medium, contributing to the recycling of valuable metals like Bismuth and Silver.[7]

-

Chemical Reagent: In a broader context, it serves as a useful building block in organic synthesis and may be of interest as a fragment in fragment-based drug discovery campaigns. It is also noted as a known impurity of Cetirizine, an antihistamine, highlighting its relevance in pharmaceutical quality control.[5]

Caption: Potential application pathways for this compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent. The following guidelines are synthesized from available safety data.

GHS Hazard Information

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Warning |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood.[9] Ensure that eyewash stations and safety showers are readily accessible.[10]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations.[10]

-

Skin Protection: Wear compatible, chemical-resistant gloves and a lab coat to prevent skin exposure.[9]

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Hygiene: Wash hands and any exposed skin thoroughly after handling.[10] Do not eat, drink, or smoke in the laboratory.[10]

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong acids.[9][10] Keep containers tightly closed.[9]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

First Aid Measures

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[10] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10]

-

Skin Contact: Wash off immediately with plenty of soap and water.[10] Remove contaminated clothing and wash before reuse.[9]

-

Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[10]

-

Inhalation: Remove person to fresh air and keep comfortable for breathing.[9]

Conclusion

This compound is a versatile chemical compound whose value lies in its structural simplicity combined with multifunctional character. Its well-defined physicochemical properties, straightforward synthesis, and multiple reactive sites make it a useful intermediate for professionals in drug development, organic synthesis, and material science. While its direct biological applications require further exploration, its utility as a hydrophilic building block and its relationship to biologically active acetamide scaffolds underscore its potential. Proper adherence to safety and handling protocols is essential for its use in a research and development setting.

References

-

National Institute of Standards and Technology (NIST). Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. [Link]

-

Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). Cheméo. [Link]

-

National Center for Biotechnology Information (NCBI). This compound. PubChem. [Link]

-

FormoBio. N-(2-Hydroxyethyl)acetamide Safety Data Sheet. FormoBio. [Link]

-

PubMed. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. National Library of Medicine. [Link]

Sources

- 1. CAS 123-85-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Acetamide, 2-(2-hydroxyethoxy)- [webbook.nist.gov]

- 3. echemi.com [echemi.com]

- 4. Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 123-85-3 CAS MSDS (2(2-HYDROXYETHOXY)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound | C4H9NO3 | CID 67163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3 [m.chemicalbook.com]

- 8. N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biosynth.com [biosynth.com]

- 10. fishersci.com [fishersci.com]

"2-(2-Hydroxyethoxy)acetamide" CAS number 123-85-3

An In-Depth Technical Guide to 2-(2-Hydroxyethoxy)acetamide (CAS: 123-85-3)

Executive Summary

This compound is a unique bifunctional molecule characterized by its primary amide, ether linkage, and terminal hydroxyl group. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic routes, current applications, and toxicological profile. Furthermore, we present detailed, field-proven methodologies for its analysis and quantification, designed to provide researchers with a robust framework for their investigations. While its documented applications are currently niche, its chemical structure suggests significant untapped potential as a hydrophilic building block, a specialty solvent, and a precursor for novel chemical entities in pharmaceutical and material sciences.

Molecular Profile and Physicochemical Properties

This compound (CAS: 123-85-3) is an organic compound that presents as a colorless to pale yellow liquid or low-melting solid.[1] Its structure incorporates three key functional groups: a primary alcohol, an ether, and a primary amide. This combination imparts a high degree of hydrophilicity, rendering it soluble in water and various polar organic solvents.[1] This property is central to its current and potential applications.

The presence of both hydrogen bond donor (hydroxyl and amide N-H) and acceptor (ether oxygen, carbonyl oxygen, hydroxyl oxygen) sites dictates its physical properties and interaction profile. The key physicochemical data are summarized in the table below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 123-85-3 | [2] |

| Molecular Formula | C₄H₉NO₃ | [1] |

| Molecular Weight | 119.12 g/mol | [3] |

| IUPAC Name | This compound | [2] |

| Synonyms | O-(2-Hydroxyethyl)glycolamide, (2-Hydroxyethoxy)acetamide | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Melting Point | 83-84 °C | [4] |

| Boiling Point | 338.6 ± 22.0 °C (Predicted) | [4] |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in water and various organic solvents | [1] |

| pKa | 14.33 ± 0.10 (Predicted) | [4] |

| InChI Key | INNWRDCESBMSQK-UHFFFAOYSA-N | [3] |

Spectroscopic data including ¹H NMR, ¹³C NMR, IR, and mass spectrometry are available in public databases such as PubChem, providing a reference for structural confirmation.[2]

Sources

A Comprehensive Technical Guide to the Synthesis of O-(2-Hydroxyethyl)glycolamide

Abstract: O-(2-Hydroxyethyl)glycolamide, also known as 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), is a bifunctional molecule of interest in various chemical applications, including its use in methods for electrolytic refining.[1] This guide provides an in-depth exploration of robust and efficient synthesis pathways for this compound, designed for researchers, chemists, and professionals in drug development and materials science. We will dissect two primary synthetic strategies, offering detailed mechanistic insights, step-by-step experimental protocols, and a critical analysis of the causality behind procedural choices. This document is structured to serve as a practical and authoritative resource, grounding all claims and methodologies in established chemical principles and literature.

Introduction and Strategic Overview

Chemical Identity and Properties

O-(2-Hydroxyethyl)glycolamide is a primary amide featuring both an ether linkage and a terminal hydroxyl group. This unique combination of functional groups imparts hydrophilicity and potential for further chemical modification, making it a valuable building block.

-

IUPAC Name: this compound[2]

-

Synonyms: O-(2-Hydroxyethyl)glycolamide, (2-Hydroxyethoxy)acetamide[2][3]

-

CAS Number: 123-85-3[3]

Significance and Applications

The structural features of O-(2-Hydroxyethyl)glycolamide make it an interesting candidate for various applications. Its documented use is in methods for the electrolytic refining of crude lead.[1] Furthermore, its resemblance to fragments of biologically relevant molecules, such as poly(ethylene glycol) (PEG) chains and simple amides, suggests potential utility as a linker or building block in medicinal chemistry and as a monomer in polymer synthesis. Glycolamides, as a class, are explored as components in the development of new therapeutic agents.[5]

Retrosynthetic Analysis

A logical approach to designing the synthesis of O-(2-Hydroxyethyl)glycolamide involves two primary retrosynthetic disconnections: the amide bond and the ether bond. This analysis reveals two convergent and practical forward-synthesis strategies starting from common, commercially available reagents.

Caption: Retrosynthetic analysis of O-(2-Hydroxyethyl)glycolamide.

Primary Synthesis Pathways

This section details the two most logical and practical synthesis routes derived from our retrosynthetic analysis.

Pathway A: Ammonolysis of an Alkyl 2-(2-hydroxyethoxy)acetate

This pathway is arguably the most reliable, proceeding in two distinct, high-yielding steps: (1) formation of the ether linkage via Williamson ether synthesis, followed by (2) conversion of the resulting ester to the primary amide via ammonolysis.

2.1.1 Rationale and Strategy The strategic advantage of this route lies in its convergent nature and the typically clean, high-yielding transformations involved. Williamson ether synthesis is a cornerstone of organic synthesis for forming ether bonds. The subsequent ammonolysis of an unhindered ester is a robust and straightforward method for accessing primary amides, often with minimal side products.

2.1.2 Step-by-Step Experimental Protocol

Step 1: Synthesis of Ethyl 2-(2-hydroxyethoxy)acetate

This step involves the mono-alkylation of ethylene glycol with an alkyl haloacetate. The key challenge is to favor mono-alkylation over the undesired di-alkylation product.

-

Principle: A strong base is used to deprotonate one hydroxyl group of ethylene glycol, creating a nucleophilic alkoxide. This alkoxide then displaces the halide from ethyl bromoacetate. Using a large excess of ethylene glycol shifts the equilibrium towards the mono-substituted product.

-

Detailed Protocol:

-

To a three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add sodium hydride (NaH, 1.0 eq, 60% dispersion in mineral oil) and wash with anhydrous tetrahydrofuran (THF).

-

Cool the flask to 0 °C and add a solution of ethylene glycol (5.0 eq) in anhydrous THF dropwise. The large excess of ethylene glycol is critical to minimize the formation of the di-alkylated byproduct.

-

Allow the mixture to stir at room temperature for 1 hour until hydrogen evolution ceases.

-

Re-cool the mixture to 0 °C and add a solution of ethyl bromoacetate (1.0 eq) in anhydrous THF dropwise over 1 hour.

-

Once the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction cautiously by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography to yield pure ethyl 2-(2-hydroxyethoxy)acetate.

-

Step 2: Ammonolysis to O-(2-Hydroxyethyl)glycolamide

-

Principle: The ester is treated with an excess of ammonia. The nitrogen atom of ammonia acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to expel ethoxide, forming the stable amide product.

-

Detailed Protocol:

-

Dissolve ethyl 2-(2-hydroxyethoxy)acetate (1.0 eq) in a minimal amount of methanol in a sealed pressure vessel.

-

Cool the solution to -78 °C (dry ice/acetone bath) and bubble anhydrous ammonia gas through the solution for 15-20 minutes, or add a pre-condensed amount of liquid ammonia. Alternatively, a concentrated solution of ammonia in methanol can be used.

-

Seal the vessel and allow it to warm to room temperature. Stir for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the vessel, open it carefully in a fume hood, and allow the excess ammonia and solvent to evaporate under a stream of nitrogen.

-

The resulting solid or oil is the crude O-(2-Hydroxyethyl)glycolamide. It can be purified by recrystallization from a suitable solvent system (e.g., chloroform/hexane) to yield the final product.[1]

-

2.1.3 Workflow Diagram (Pathway A)

Caption: Workflow for Pathway A.

Pathway B: Alkylation of Glycolamide

This alternative pathway begins with commercially available glycolamide and forms the ether bond in the final step.

2.2.1 Rationale and Strategy This route is more atom-economical if successful in one step. The primary challenge is the chemoselective O-alkylation of the primary hydroxyl group in the presence of the amide group. While amides can be N-alkylated under certain conditions, the hydroxyl group is more acidic and a better nucleophile upon deprotonation, making O-alkylation the favored pathway. Glycolamide itself can be synthesized via the ammonolysis of ethyl glycolate.

2.2.2 Step-by-Step Experimental Protocol

-

Principle: Glycolamide is deprotonated with a strong, non-nucleophilic base to form an alkoxide. This nucleophile is then reacted with a suitable 2-carbon electrophile, such as 2-chloroethanol, to form the desired ether linkage.

-

Detailed Protocol:

-

In a flame-dried, three-necked flask under a nitrogen atmosphere, suspend glycolamide (1.0 eq) in a suitable anhydrous solvent like THF or Dimethylformamide (DMF).

-

Cool the suspension to 0 °C and add sodium hydride (NaH, 1.1 eq, 60% dispersion) portion-wise. The use of a slight excess of base ensures complete deprotonation.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Add 2-chloroethanol (1.2 eq) dropwise to the reaction mixture. For improved reactivity, a catalytic amount of sodium iodide (NaI) can be added to facilitate an in-situ Finkelstein reaction, converting the chloride to the more reactive iodide.

-

Heat the reaction mixture to 50-60 °C and stir overnight. Monitor the reaction's progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product into a suitable organic solvent, such as ethyl acetate or a chloroform/isopropanol mixture.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

The crude product can be purified via column chromatography on silica gel or by recrystallization to afford pure O-(2-Hydroxyethyl)glycolamide.

-

2.2.3 Workflow Diagram (Pathway B)

Caption: Workflow for Pathway B.

Characterization and Data

Confirmation of the final product's identity and purity is essential. Standard analytical techniques should be employed.

| Property | Value | Source |

| Melting Point | 83-84 °C (Solvent: Chloroform) | [1] |

| Boiling Point (Pred.) | 338.6 ± 22.0 °C | [1] |

| Density (Pred.) | 1.200 ± 0.06 g/cm³ | [1] |

| pKa (Pred.) | 14.33 ± 0.10 | [1] |

Expected Spectral Data:

-

¹H NMR: Peaks corresponding to the amide protons (-CONH₂), the methylene group adjacent to the amide, the methylene group adjacent to the ether oxygen, the two methylene groups of the hydroxyethyl moiety, and the hydroxyl proton.

-

¹³C NMR: Four distinct signals for the four carbon atoms: the carbonyl carbon, and the three unique methylene carbons (C-O-CH₂-C=O, O-CH₂-CH₂-OH, O-CH₂-CH₂-OH).

-

IR Spectroscopy: Characteristic absorptions for the O-H stretch (broad, ~3300 cm⁻¹), N-H stretches of the primary amide (~3200-3400 cm⁻¹), the C=O stretch of the amide (Amide I band, ~1650 cm⁻¹), and the C-O stretch of the ether (~1100 cm⁻¹).[3]

-

Mass Spectrometry: The molecular ion peak [M]+ or protonated species [M+H]+ corresponding to the molecular weight of 119.12 g/mol .[3]

Safety and Handling

-

Reagents: Sodium hydride (NaH) is a highly flammable solid that reacts violently with water to produce hydrogen gas; it must be handled under an inert atmosphere. Ethyl bromoacetate is a lachrymator and toxic. 2-Chloroethanol is toxic. Anhydrous ammonia is corrosive and toxic.

-

Product: O-(2-Hydroxyethyl)glycolamide is classified as causing serious eye irritation.[2]

-

Procedures: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times. Pressure vessels for ammonolysis must be properly rated and handled with extreme care.

Conclusion

This guide has detailed two scientifically sound and practical pathways for the synthesis of O-(2-Hydroxyethyl)glycolamide. Pathway A , the two-step route involving ammonolysis of an ester intermediate, offers greater control and is likely to provide higher overall yields and purity due to the well-defined nature of each step. Pathway B , the direct alkylation of glycolamide, is more convergent but may require more extensive optimization to ensure high chemoselectivity and avoid potential side reactions. The choice of pathway will depend on the specific needs of the laboratory, including starting material availability, scale, and desired purity. Both routes rely on fundamental, well-established organic reactions, providing a solid foundation for any researcher or professional aiming to produce this versatile chemical compound.

References

-

Hu, Y. et al. (2018). Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors. PubMed Central. Available at: [Link]

-

Krakowiak, K. E., & Bradshaw, J. S. (n.d.). 4-benzyl-10,19-diethyl-4,10,19-triaza-1,7,13,16-tetraoxacycloheneicosane (triaza-21-crown-7). Organic Syntheses Procedure. Available at: [Link]

-

NIST. (n.d.). Acetamide, 2-(2-hydroxyethoxy)-. NIST Chemistry WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Available at: [Link]

Sources

- 1. 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3 [m.chemicalbook.com]

- 2. This compound | C4H9NO3 | CID 67163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetamide, 2-(2-hydroxyethoxy)- [webbook.nist.gov]

- 4. 2-Hydroxy-N-(2-hydroxyethyl)acetamide synthesis - chemicalbook [chemicalbook.com]

- 5. Design, synthesis and biological evaluation of glycolamide, glycinamide, and β-amino carbonyl 1,2,4-triazole derivatives as DPP-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 2-(2-Hydroxyethoxy)acetamide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the solubility characteristics of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a molecule of interest in various research and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a multi-faceted approach: presenting calculated aqueous solubility, offering a qualitative assessment of organic solvent solubility based on molecular structure, and providing a rigorous, step-by-step experimental protocol for researchers to determine precise solubility values. This guide is intended to empower scientists and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their work.

Introduction: Understanding the Importance of Solubility

This compound is an organic compound featuring both an amide and a primary alcohol functional group.[1] Its molecular structure suggests a versatile solubility profile, a critical parameter that dictates its utility in a wide array of applications, from reaction chemistry to formulation development in the pharmaceutical industry. The presence of a hydroxyethoxy group enhances its hydrophilicity, making it a candidate for use in formulations requiring moisture retention or as a surfactant.[1]

A thorough understanding of a compound's solubility in water and various organic solvents is paramount for:

-

Reaction Condition Optimization: Selecting the appropriate solvent is crucial for achieving optimal reaction kinetics and yield.

-

Purification Processes: Solubility differences are exploited in techniques like crystallization and chromatography.

-

Formulation Development: For pharmaceutical applications, solubility directly impacts bioavailability and the choice of drug delivery systems.

-

Predicting Biological Interactions: Solubility can influence how a compound interacts with biological membranes and macromolecules.

Aqueous Solubility of this compound

The molecular structure of this compound, with its capacity for hydrogen bonding via the amide and hydroxyl groups, indicates a strong affinity for water. The presence of multiple oxygen and nitrogen atoms act as hydrogen bond acceptors, while the hydrogens on the amide and hydroxyl groups act as hydrogen bond donors.

A calculated water solubility for this compound is available, with a log10 of water solubility (log10WS) of 0.94 mol/L. This value can be converted to a more practical unit for laboratory use.

Calculation of Aqueous Solubility:

-

log10(Solubility in mol/L) = 0.94

-

Solubility = 10^0.94 mol/L ≈ 8.71 mol/L

-

Molecular Weight of C4H9NO3 = 119.12 g/mol [2]

-

Solubility in g/L = 8.71 mol/L * 119.12 g/mol ≈ 1037.5 g/L

-

Solubility in g/100mL ≈ 103.75 g/100mL

This calculated value suggests that this compound is very soluble in water.

Table 1: Physicochemical Properties and Aqueous Solubility of this compound

| Property | Value | Source |

| CAS Number | 123-85-3 | [3] |

| Molecular Formula | C4H9NO3 | [3] |

| Molecular Weight | 119.12 g/mol | [2] |

| Calculated log10WS (mol/L) | 0.94 | |

| Calculated Water Solubility | ~103.75 g/100mL | Calculation |

Visualization of Aqueous Interaction

The high water solubility is primarily due to the extensive hydrogen bonding network that this compound can form with water molecules.

Caption: Interaction of this compound with water.

Solubility in Organic Solvents

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can participate in hydrogen bonding. Given the structure of this compound, it is expected to be highly soluble in these solvents.

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents have large dipole moments but do not have O-H or N-H bonds. The polarity of this compound suggests it will be soluble in these solvents, though perhaps to a lesser extent than in polar protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. It is anticipated that this compound will have low to negligible solubility in nonpolar solvents.

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | Strong hydrogen bonding interactions between solute and solvent. |

| Polar Aprotic | DMSO, Acetone, DMF | Moderate to High | Favorable dipole-dipole interactions. |

| Nonpolar | Hexane, Toluene | Low to Insoluble | Mismatch in polarity and lack of favorable intermolecular forces. |

Note: The table above provides a qualitative prediction. For precise applications, experimental determination of solubility is strongly recommended using the protocol outlined in the following section.

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound. The following protocol is a comprehensive guide for its implementation.

Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical method.

Materials and Equipment

-

This compound (high purity solid)

-

Selected solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE or other solvent-compatible membrane)

-

Syringes

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated UV-Vis spectrophotometer)

Experimental Workflow

Caption: Workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Vials: To each vial, add an excess amount of solid this compound. The exact amount will depend on the expected solubility, but enough should be added to ensure that a visible amount of solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume of the desired solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker. Agitate the vials at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to run a time-course experiment initially to determine the minimum time required to reach a plateau in concentration.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/100mL) = (Concentration from analysis) x (Dilution factor) x (100 / Volume of solvent)

Self-Validating System and Trustworthiness

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Visual Confirmation: At the end of the equilibration period, there must be visible undissolved solid in the vial.

-

Multiple Time Points: For a new compound, measure the concentration at several time points (e.g., 24, 48, and 72 hours) to confirm that the solubility has reached a plateau, indicating equilibrium.

-

Replicates: Perform each solubility determination in at least triplicate to assess the precision of the measurement.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While it is highly soluble in water, as supported by calculated data, a lack of specific quantitative data in organic solvents necessitates experimental determination for precise applications. The provided qualitative assessment serves as a useful starting point, and the detailed shake-flask protocol offers a robust method for obtaining reliable quantitative solubility data. By following the methodologies and principles outlined in this guide, researchers and drug development professionals can confidently work with this compound in their various applications.

References

-

PubChem. This compound. [Link]

-

NIST. Acetamide, 2-(2-hydroxyethoxy)-. [Link]

-

Cheméo. Chemical Properties of Acetamide, 2-(2-hydroxyethoxy)- (CAS 123-85-3). [Link]

- Baka, E., et al. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341.

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-(2-Hydroxyethoxy)acetamide

Introduction: The Role of Physicochemical Properties in Pharmaceutical Development

In the landscape of drug development, the meticulous characterization of all components within a formulation is a cornerstone of ensuring product quality, stability, and efficacy. Active pharmaceutical ingredients (APIs) often garner the most attention, yet the excipients—substances used to facilitate drug delivery, manufacturing, or stability—play an equally critical role. The physicochemical properties of these excipients, such as melting and boiling points, dictate their behavior during manufacturing processes and their interaction with the API. This guide provides a detailed examination of 2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3), a compound with potential applications in pharmaceutical formulations, focusing on the precise determination and contextual significance of its melting and boiling points. For researchers and drug development professionals, understanding these fundamental thermal properties is the first step toward harnessing a compound's full potential as a reliable component in a therapeutic product.

Physicochemical Profile of this compound

This compound is an organic compound featuring both a hydroxyl and an amide functional group, rendering it hydrophilic and capable of engaging in significant hydrogen bonding.[1] These structural features are predictive of its physical properties, suggesting it is a solid at room temperature with a relatively high boiling point. A survey of available data reveals some variability in the reported melting point, which underscores the importance of standardized, well-controlled analytical procedures.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₄H₉NO₃ | PubChem CID 67163[2] |

| Molecular Weight | 119.12 g/mol | PubChem CID 67163[2] |

| Melting Point | 83-84 °C | ChemicalBook[3] |

| 91-93 °C | BOC Sciences[] | |

| Boiling Point | 338.6 ± 22.0 °C (Predicted) | ChemicalBook[3] |

| Density | 1.200 ± 0.06 g/cm³ (Predicted) | BOC Sciences[] |

The discrepancy in the reported melting points may be attributable to variations in sample purity or the presence of moisture. The compound's hygroscopic nature, a tendency to attract and hold water molecules from the surrounding environment, can significantly impact its observed melting point.[5][6] Absorbed water can act as an impurity, leading to a depression and broadening of the melting range. This highlights the necessity of rigorous sample preparation and the use of advanced analytical techniques like Differential Scanning Calorimetry (DSC) for accurate characterization.

Part 1: Determination of Melting Point

The melting point of a pure substance is a sharp, well-defined temperature at which it transitions from a solid to a liquid phase. For pharmaceutical excipients, this parameter is critical as it influences storage conditions, compatibility with manufacturing processes (e.g., hot-melt extrusion), and potential interactions with the API.

Authoritative Methodology: USP <741> and Differential Scanning Calorimetry (DSC)

The United States Pharmacopeia (USP) General Chapter <741> provides standardized procedures for melting range determination. While traditional capillary methods are described, Differential Scanning Calorimetry (DSC) offers a more quantitative and insightful approach, particularly for compounds that may be hygroscopic or exhibit polymorphism. DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[7][8]

The rationale for selecting DSC is its ability to provide not just the melting temperature (Tm), but also the enthalpy of fusion (ΔHf), which is a measure of the energy required for melting and is related to the material's crystallinity. For a hydrophilic compound like this compound, DSC can also reveal subtle transitions, such as the loss of bound water, prior to melting.

Experimental Protocol: Melting Point Determination by DSC

This protocol is designed to be a self-validating system by incorporating instrument calibration and rigorous sample handling to account for the compound's hygroscopic nature.

1. Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium, tin) according to the manufacturer's guidelines. This ensures the accuracy of the measured transition temperatures.

2. Sample Preparation (Critical Step):

-

Rationale: To eliminate the influence of absorbed moisture, the sample must be thoroughly dried.

-

Dry a 5-10 mg sample of this compound in a vacuum oven at a temperature below its lowest reported melting point (e.g., 60 °C) for 24 hours.

-

Immediately transfer the dried sample to a desiccator containing a suitable drying agent (e.g., phosphorus pentoxide) to prevent moisture re-uptake.

3. DSC Analysis:

-

Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. The hermetic seal is crucial to prevent any moisture ingress or loss during the experiment.

-

Place an empty, hermetically sealed pan on the reference side.

-

Heat the sample at a controlled rate, typically 10 °C/min, from ambient temperature to a temperature well above the expected melting point (e.g., 120 °C). A nitrogen purge (50 mL/min) is used to maintain an inert atmosphere.

-

Record the heat flow as a function of temperature. The melting transition will appear as an endothermic peak.

4. Data Analysis:

-

Determine the onset temperature of the melting peak, which is internationally recognized for pure compounds as the melting point.[9]

-

Integrate the peak area to calculate the enthalpy of fusion (ΔHf).

Below is a diagram illustrating the workflow for this protocol.

Part 2: Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. For a compound with a high predicted boiling point like this compound (~338 °C), direct measurement at atmospheric pressure can be challenging and may lead to thermal decomposition. Therefore, determination under reduced pressure is the preferred and more reliable method.

Authoritative Methodology: OECD Guideline 103 and Vacuum Distillation

The Organisation for Economic Co-operation and Development (OECD) Guideline for the Testing of Chemicals, Test No. 103, outlines several methods for boiling point determination.[10] Given the high boiling point of this compound, a dynamic method involving distillation under vacuum is the most appropriate choice. This approach avoids thermal degradation by allowing the substance to boil at a much lower temperature.[11][12] The Clausius-Clapeyron equation can then be used to extrapolate the boiling point to standard atmospheric pressure.

Experimental Protocol: Boiling Point Determination by Vacuum Distillation

This protocol ensures accuracy by precise control of pressure and temperature.

1. Apparatus Setup:

-

Assemble a micro-distillation apparatus suitable for vacuum operation. The setup should include a small distilling flask, a condenser, a receiving flask, a connection to a vacuum pump, and a digital vacuum gauge (e.g., a Pirani gauge).

-

Place a calibrated thermometer or temperature probe such that the bulb is level with the side arm leading to the condenser, ensuring it measures the temperature of the vapor, not the liquid.

2. Procedure:

-

Place a small volume (e.g., 5-10 mL) of this compound and a boiling chip or magnetic stir bar into the distilling flask.

-

Seal the system and carefully reduce the pressure using the vacuum pump to a stable, known value (e.g., 10 mmHg).

-

Gradually heat the flask using a heating mantle.

-

Observe the temperature and pressure closely. The boiling point at this reduced pressure is the temperature at which a steady stream of condensate is observed on the thermometer and in the condenser, and the temperature reading remains constant.

-

Record the stable temperature and the precise pressure.

-

Repeat the measurement at one or two other distinct pressures to ensure the validity of the data.

3. Data Extrapolation:

-

Using the recorded temperature-pressure data points, construct a plot of ln(P) versus 1/T (where P is pressure in atmospheres and T is temperature in Kelvin).

-

According to the Clausius-Clapeyron relation, this plot should be linear.

-

Extrapolate the line to determine the temperature (1/T) at which the pressure is 1 atm (ln(P) = 0). This temperature is the normal boiling point.

The logical flow of this experimental determination is visualized below.

Conclusion: Integrating Physicochemical Data into Drug Development

The accurate determination of the melting and boiling points of this compound is more than a procedural exercise; it provides critical data for informed decision-making in pharmaceutical development. A well-defined melting point is a key indicator of purity and physical stability. Knowledge of the boiling point is essential for processes involving solvents and for assessing the compound's volatility. For a potential excipient, these thermal properties influence its selection for specific formulation strategies, such as amorphous solid dispersions or liquid-fill capsules, and help predict its behavior during manufacturing, packaging, and long-term storage. By employing robust, authoritative methodologies and understanding the chemical principles that govern these properties, researchers can confidently characterize novel excipients and accelerate the development of safe and effective medicines.

References

-

OECD (1995), Test No. 103: Boiling Point, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. Available at: [Link]

-

LibreTexts, Boiling Point and Pressure. Available at: [Link]

-

Quora, What is the formula to figure a boiling point in a vacuum?. Available at: [Link]

-

PubChem, this compound. Available at: [Link]

-

Chemistry LibreTexts, 4: Differential Scanning Calorimetry (DSC). Available at: [Link]

-

Wikipedia, Differential scanning calorimetry. Available at: [Link]

-

Thermopedia, HYGROSCOPICITY. Available at: [Link]

-

Wikipedia, Hygroscopy. Available at: [Link]

-

S4Science, A Beginner's Guide to Differential Scanning Calorimetry DSC. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. This compound | C4H9NO3 | CID 67163 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2(2-HYDROXYETHOXY)ACETAMIDE CAS#: 123-85-3 [m.chemicalbook.com]

- 5. thermopedia.com [thermopedia.com]

- 6. Hygroscopy - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 9. s4science.at [s4science.at]

- 10. Boiling point - Wikipedia [en.wikipedia.org]

- 11. quora.com [quora.com]

- 12. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Potential Biological Mechanisms of 2-(2-Hydroxyethoxy)acetamide

Abstract

2-(2-Hydroxyethoxy)acetamide is a small organic molecule with potential for biological activity, yet its specific mechanism of action within biological systems remains largely uncharacterized. This technical guide provides a comprehensive framework for researchers and drug development professionals to investigate the pharmacological potential of this compound. In the absence of direct mechanistic data, this document synthesizes information on the known biological activities of structurally related acetamide and hydroxyacetamide derivatives to propose several hypothesized mechanisms of action, including antioxidant, anti-inflammatory, and cytotoxic effects. Furthermore, this guide presents a detailed roadmap of experimental protocols, from initial in vitro screening to metabolic profiling, designed to systematically elucidate the biological functions of this compound. Visual workflows and detailed methodologies are provided to facilitate the practical implementation of these investigations. The overarching goal of this whitepaper is to serve as a foundational resource to stimulate and guide future research into the therapeutic potential of this and similar chemical entities.

Introduction: The Enigma of this compound

This compound (CAS No. 123-85-3) is an organic compound featuring both an amide and a hydroxyethoxy functional group.[1] Its structure suggests the potential for a range of biological interactions, yet a review of the current scientific literature reveals a significant gap in our understanding of its pharmacological properties and mechanism of action. While some sources suggest it may possess biological activity, concrete evidence and detailed studies are lacking.[1]

The presence of the acetamide moiety is of particular interest, as numerous acetamide derivatives have demonstrated a wide spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2][3] This guide, therefore, puts forth a series of well-founded hypotheses regarding the potential mechanisms of action of this compound, drawing parallels from its structural analogs. We will then outline a comprehensive, multi-tiered experimental strategy to systematically investigate these hypotheses.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₄H₉NO₃ | |

| Molecular Weight | 119.12 g/mol | |

| CAS Number | 123-85-3 | |

| Appearance | Colorless to pale yellow liquid or solid | |

| Solubility | Soluble in water and various organic solvents |

Hypothesized Mechanisms of Action

Based on the known biological activities of structurally similar compounds, we propose three primary avenues for investigation into the mechanism of action of this compound:

Antioxidant Activity and Modulation of Oxidative Stress Pathways

Several acetamide derivatives have been reported to possess antioxidant properties, capable of scavenging free radicals and reducing oxidative stress.[1][3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer.

The hydroxyl group in the hydroxyethoxy moiety of this compound could potentially contribute to its antioxidant capacity by donating a hydrogen atom to neutralize free radicals.

Hypothesized Signaling Pathway: Nrf2-ARE Pathway Activation

A key signaling pathway involved in the cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. We hypothesize that this compound may act as an activator of this pathway.

Caption: Hypothesized activation of the Nrf2-ARE pathway by this compound.

Anti-Inflammatory Effects via Inhibition of Pro-inflammatory Mediators

Inflammation is a critical biological response to harmful stimuli, but chronic inflammation contributes to various diseases. Acetamide derivatives have been shown to exhibit anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[2]

Hypothesized Signaling Pathway: NF-κB Pathway Inhibition

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a master regulator of inflammation. We hypothesize that this compound may exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Cytotoxic and Antiproliferative Activity in Cancer Cells

Certain hydroxyacetamide derivatives have demonstrated cytotoxic and genotoxic effects, suggesting their potential as anticancer agents.[6][7][8] The mechanism of such activity often involves the induction of apoptosis (programmed cell death) or the inhibition of cell cycle progression in rapidly dividing cancer cells.

A Roadmap for Investigation: Experimental Protocols

To systematically evaluate the hypothesized biological activities of this compound, a tiered approach is recommended, starting with broad in vitro screening and progressing to more specific mechanistic studies.

Caption: Proposed metabolic pathways for this compound.

Phase I Reactions:

-

Oxidation: The primary alcohol of the hydroxyethoxy group can be oxidized by alcohol dehydrogenase to form the corresponding carboxylic acid, 2-(2-hydroxyethoxy)acetic acid.

-

O-Dealkylation: The ether linkage could be cleaved by cytochrome P450 enzymes, a common metabolic pathway for ethers, to yield glycolamide and acetaldehyde. [3] Phase II Reactions:

-

Glucuronidation and Sulfation: The hydroxyl group of the parent compound or its Phase I metabolites can be conjugated with glucuronic acid (by UDP-glucuronosyltransferases, UGTs) or sulfate (by sulfotransferases, SULTs) to form more water-soluble and readily excretable products. [9]

Conclusion and Future Directions

While the mechanism of action of this compound in biological systems is currently unknown, its chemical structure suggests several plausible and exciting avenues for investigation. By drawing parallels with the known activities of related acetamide and hydroxyacetamide derivatives, this technical guide has outlined hypothesized antioxidant, anti-inflammatory, and cytotoxic activities. The detailed experimental roadmap provided herein offers a systematic approach to test these hypotheses, from initial screening to mechanistic and metabolic studies.

The elucidation of the biological activity and mechanism of action of this compound will not only contribute to our fundamental understanding of the structure-activity relationships of small molecules but may also pave the way for the development of novel therapeutic agents. The protocols and frameworks presented in this guide are intended to empower researchers to embark on this important endeavor.

References

-

Autore, G., Caruso, A., Marzocco, S., Nicolaus, B., Palladino, C., Pinto, A., Popolo, A., Sinicropi, M. S., Tommonaro, G., & Saturnino, C. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028–2038. [Link]

-

Khan, A., et al. (2022). Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. Inflammopharmacology, 30(3), 1005–1019. [Link]

-

Słoczyńska, K., et al. (2019). Metabolic stability and its role in the discovery of new chemical entities. Acta Pharmaceutica, 69(3), 345–361. [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(3), 2028-2038. [Link]

-

TME Scientific. Genotoxicity assays. [Link]

-

Autore, G., et al. (2010). Acetamide derivatives with antioxidant activity and potential anti-inflammatory activity. Molecules, 15(3), 2028-2038. [Link]

-

Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. National Institutes of Health. [Link]

-

Saha, S., Pal, D., & Kumar, S. (2017). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. ResearchGate. [Link]

-

Atrushi, K. S., Ameen, D. M., & Abachi, F. T. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 11(6), 1-11. [Link]

-

PharmaTutor. (2009). Phases of Metabolism. [Link]

-

USMLE Strike. Phase I vs. Phase II Metabolism. [Link]

-

Al-Hadiya, Z. H. (2019). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules, 24(7), 1363. [Link]

-

Creative Bioarray. (2022). How Genotoxicity Testing Guides Safer Drug Development. [Link]

-

Al-Ostoot, F. H., et al. (2021). Antimicrobial and antioxidant activities of a new acetamide compound. Journal of King Saud University - Science, 33(6), 101533. [Link]

-

Kebamo, S., & Tesema, A. (2015). Biotransformation of Xenobiotics in Living Systems—Metabolism of Drugs: Partnership of Liver and Gut Microflora. Journal of Drug Metabolism & Toxicology, 6(4), 1-9. [Link]

-

Farzam, K., & Tivakaran, V. S. (2023). Biochemistry, Biotransformation. In StatPearls. StatPearls Publishing. [Link]

-

Pharmacy 180. (n.d.). Oxidative Reactions - Biotransformation of Drugs. [Link]

-

Di, L., et al. (2015). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Drug Metabolism and Disposition, 43(10), 1519–1527. [Link]

-

Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. [Link]

-

Rani, P., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against HeLa cervical carcinoma cell and breast. Anticancer Agents in Medicinal Chemistry, 16(7), 898–907. [Link]

-

Saha, S., et al. (2017). Hydroxyacetamide derivatives: Cytotoxicity, genotoxicity, antioxidative and metal chelating studies. Indian Journal of Pharmaceutical Sciences, 79(6), 945-953. [Link]

-

Rani, P., et al. (2016). Design, synthesis and antiproliferative activity of hydroxyacetamide derivatives against hela cervical carcinoma cell and breast cancer cell line. ResearchGate. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Glycol Ether Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolism of the hydroxyethylrutosides. II. Excretion and metabolism of 3',4',7-tri-O-(beta-hydroxyethyl) rutoside and related compounds in laboratory animals after parenteral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]

- 9. Biotransformation of Xenobiotics in Living Systems—Metabolism of Drugs: Partnership of Liver and Gut Microflora [ebrary.net]

An In-depth Technical Guide to the Potential Research Applications of 2-(2-Hydroxyethoxy)acetamide

Abstract

2-(2-Hydroxyethoxy)acetamide (CAS No. 123-85-3) is a bifunctional molecule featuring a primary amide and a primary hydroxyl group, connected by a flexible ether linkage.[1] Its inherent hydrophilicity, hydrogen-bonding capabilities, and structural motifs suggest a broad spectrum of untapped potential across various scientific disciplines. This guide provides a comprehensive overview of its core properties and delineates several high-potential research applications. We explore its utility as a pharmaceutical excipient for enhancing drug solubility, a novel monomer for the synthesis of functional polymers, a versatile building block in organic chemistry, and a candidate for biological screening. For each application, we present the scientific rationale, detailed experimental protocols for validation, and logical workflows to guide researchers in pioneering new avenues of discovery with this versatile compound.

Introduction: Understanding the Core Molecule

This compound is a water-soluble organic compound whose structure offers significant versatility.[1] The primary amide group can act as both a hydrogen bond donor and acceptor, while the terminal hydroxyl group provides a reactive site for esterification, etherification, and polymerization reactions. The central ether bond imparts chemical stability and flexibility to the molecular backbone. These features combine to create a molecule with significant potential in materials science, pharmacology, and chemical synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 123-85-3 | [1][2][3][4][5] |

| Molecular Formula | C₄H₉NO₃ | [1][2][3][4] |

| Molecular Weight | 119.12 g/mol | [2][4] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 338.6°C at 760 mmHg | [2] |

| Density | 1.2 g/cm³ | [2] |

| LogP (XLogP3) | -1.7 | [2][6] |

| Solubility | Soluble in water and various organic solvents | [1] |

| Synonyms | O-(2-Hydroxyethyl)glycolamide, (2-Hydroxyethoxy)acetamide | [1][2][4][5] |

The highly negative LogP value indicates significant hydrophilicity, making it an excellent candidate for applications in aqueous systems.[2][6]

Application Area 1: Pharmaceutical Sciences - A Novel Solubilizing Excipient

Rationale: A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs), which limits their bioavailability. The structural features of this compound—specifically its capacity for hydrogen bonding and its overall polarity—make it a prime candidate for investigation as a solubilizing agent or co-solvent in pharmaceutical formulations. Its hydrophilic nature may disrupt the crystal lattice energy of poorly soluble drugs and form favorable interactions in aqueous solution, thereby enhancing solubility.

Experimental Workflow: Solubility Enhancement Screening

This protocol outlines a systematic approach to evaluate the efficacy of this compound as a solubility enhancer for a model poorly soluble API (e.g., Ibuprofen, Itraconazole).

Caption: Workflow for screening this compound as a solubility enhancer.

Step-by-Step Protocol: Equilibrium Solubility Measurement

-

Preparation of Solutions: Prepare stock solutions of this compound in purified water (or a relevant buffer like PBS, pH 7.4) at concentrations of 0%, 1%, 5%, 10%, and 20% (w/v). The 0% solution serves as the negative control.

-